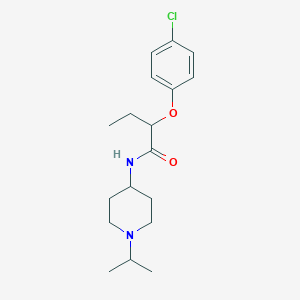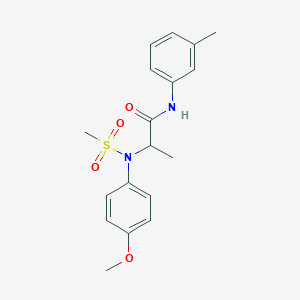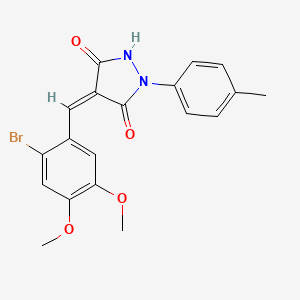
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, commonly known as A-796260, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. A-796260 is a selective cannabinoid CB2 receptor agonist that has been shown to have anti-inflammatory and analgesic effects.
Mechanism of Action
A-796260 is a selective cannabinoid CB2 receptor agonist, meaning it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. Activation of the CB2 receptor by A-796260 leads to a decrease in inflammation and pain sensation.
Biochemical and Physiological Effects:
A-796260 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. A-796260 has been shown to have a high affinity for the CB2 receptor and a low affinity for the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Advantages and Limitations for Lab Experiments
A-796260 has several advantages for lab experiments. It is a selective CB2 receptor agonist, meaning it can be used to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. A-796260 has also been shown to have high potency and efficacy, meaning it can be used at low concentrations to achieve significant effects. However, A-796260 also has limitations for lab experiments. It is a synthetic compound, meaning it may not accurately mimic the effects of endogenous cannabinoids. Additionally, A-796260 has not been extensively studied in humans, meaning its safety and efficacy in humans is not well understood.
Future Directions
There are several future directions for the study of A-796260. One area of research is the potential use of A-796260 in the treatment of chronic pain and inflammatory diseases. Additionally, A-796260 could be studied for its potential use in cancer treatment and the treatment of neurological disorders. Further research is needed to fully understand the safety and efficacy of A-796260 in humans. Additionally, the development of more potent and selective CB2 receptor agonists could lead to the development of more effective therapies for a variety of diseases.
Synthesis Methods
The synthesis of A-796260 involves several steps, starting with the reaction of 4-chlorophenol with 2-bromobutanone to form 2-(4-chlorophenoxy)butan-1-one. This compound is then reacted with 1-isopropyl-4-piperidinol to form 2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, which is the final product. The synthesis of A-796260 has been optimized to yield high purity and high yields.
Scientific Research Applications
A-796260 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. A-796260 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, A-796260 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDMQSEPAKCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)

![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)